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Compound of Interest

Compound Name:
3-(3-Methylpyridin-2-

yl)cyclohexan-1-one

CAS No.: 1391207-37-6

Cat. No.: B1434051

Get Quote

Chemical Identity and Physicochemical Profile[1][2]
This compound represents a strategic scaffold in medicinal chemistry, combining a saturated

carbocycle (cyclohexanone) with a sterically hindered heteroaromatic system (3-

methylpyridine). The presence of the methyl group at the 3-position of the pyridine ring (ortho to

the linkage) introduces significant conformational constraints, influencing the binding selectivity

of downstream derivatives.
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Property Data

CAS Number 1391207-37-6

IUPAC Name 3-(3-Methylpyridin-2-yl)cyclohexan-1-one

Molecular Formula C₁₂H₁₅NO

Molecular Weight 189.26 g/mol

SMILES CC1=C(N=CC=C1)C2CCCC(=O)C2

InChIKey BNCWUMAHYSXYHP-UHFFFAOYSA-N

Appearance Pale yellow to amber oil (typical)

Solubility
Soluble in DCM, THF, Ethyl Acetate; Sparingly

soluble in water

LogP (Predicted) ~2.3

Synthetic Methodology: The Organocuprate
Protocol
Synthesizing 3-(3-methylpyridin-2-yl)cyclohexan-1-one is non-trivial due to the electronic

nature of the 2-pyridyl position and the steric hindrance of the adjacent 3-methyl group.

Standard Friedel-Crafts approaches fail due to the electron-deficient pyridine ring.

The most robust, self-validating protocol relies on Regioselective Conjugate Addition using a

lithiated pyridine species transmetallated to copper. This method ensures 1,4-addition (Michael

addition) over the kinetically favored 1,2-addition (attack on the carbonyl).

Protocol: Cuprate-Mediated Conjugate Addition
Reaction Overview:

Lithiation: 2-Bromo-3-methylpyridine is treated with n-Butyllithium (n-BuLi) to generate the 2-

lithio species via halogen-lithium exchange.
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Transmetallation: The organolithium species reacts with Copper(I) Iodide (CuI) to form the

organocuprate reagent (Gilman type).

Conjugate Addition: Cyclohex-2-en-1-one is added. The soft nucleophilic character of the

cuprate directs attack to the

-carbon.

Step-by-Step Methodology:

Preparation of the Nucleophile (Inert Atmosphere Required):

Charge a flame-dried 3-neck flask with 2-Bromo-3-methylpyridine (1.0 equiv) and

anhydrous THF (0.5 M concentration).

Cool the solution to -78°C (dry ice/acetone bath).

Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

Causality: The low temperature prevents the "dance" of the lithio group to other positions

on the pyridine ring and suppresses self-polymerization. Stir for 30 minutes.

Formation of the Cuprate:

In a separate vessel, suspend CuI (0.5 equiv) in anhydrous THF and cool to -78°C.

Cannulate the lithiated pyridine solution into the CuI suspension.

Allow the mixture to warm to -30°C briefly to ensure formation of the lithium di(3-

methylpyridin-2-yl)cuprate species, then re-cool to -78°C.

Michael Addition:

Add Cyclohex-2-en-1-one (0.9 equiv) dissolved in THF dropwise.

Crucial Additive: Add TMSCl (Trimethylsilyl chloride, 2.0 equiv) immediately after the

enone.
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Mechanism:[1][2][3][4] TMSCl traps the resulting enolate as a silyl enol ether, preventing

equilibrium reversal and accelerating the reaction rate (Corey-Chaykovsky-Bojeck

modification).

Workup:

Quench with saturated aqueous NH₄Cl (dissolves copper salts).

Extract with EtOAc. The crude silyl enol ether is hydrolyzed to the ketone during the acidic

workup or by treating with dilute HCl/THF.

Synthetic Pathway Visualization

2-Bromo-3-methylpyridine Step 1: n-BuLi, -78°C
(Halogen-Lithium Exchange) 2-Lithio-3-methylpyridine Step 2: CuI, THF

(Transmetallation) Lithium Organocuprate Step 3: Cyclohex-2-en-1-one
+ TMSCl (Trap)

3-(3-Methylpyridin-2-yl)
cyclohexan-1-one

 Hydrolysis
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Figure 1: Organocuprate-mediated synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one
ensuring 1,4-regioselectivity.

Structural Applications in Drug Discovery
The 3-(3-Methylpyridin-2-yl)cyclohexan-1-one scaffold is a versatile intermediate. Its value

lies in the ability to functionalize the ketone while retaining the sterically defined pyridine

moiety.

Stereoselective Reductive Amination
The ketone can be converted into chiral amines, which are prevalent in GPCR ligands (e.g.,

Muscarinic or Dopamine receptors).

Reagents: Chiral amine (e.g., (S)-phenylethylamine), Ti(OiPr)₄, followed by NaBH₄.

Outcome: Formation of diastereomeric amines that can be separated to yield enantiopure 3-

substituted cyclohexylamines.

Spirocyclic Scaffold Construction
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Reaction with hydrazine or diamines leads to fused heterocyclic systems, often explored in

kinase inhibitor design (e.g., JAK or PIM kinase inhibitors).

Workflow: Condensation with 1,2-ethanediamine

Oxidation

Tetrahydro-spiro[cyclohexane-quinoxaline] derivatives.

Tertiary Alcohol Formation (Lantus/Odanacatib Analogs)
Addition of Grignard reagents (e.g., 4-fluorophenylMgBr) to the ketone yields tertiary alcohols.

The 3-methylpyridine group provides a "molecular anchor," preventing metabolic oxidation at

the adjacent site due to steric shielding.

Downstream Logic Visualization
3-(3-Methylpyridin-2-yl)

cyclohexan-1-one
(CAS 1391207-37-6)
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Figure 2: Divergent synthetic utility of the core scaffold in generating pharmaceutical libraries.

Analytical Validation
To verify the integrity of the synthesized compound, the following analytical signals are

required.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1434051/docs?utm_src=pdf-body-img#3-3-methylpyridin-2-yl-cyclohexan-1-one-technical-synthesis-and-application-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1434051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Aromatic Region: Three protons corresponding to the pyridine ring. Look for a doublet of

doublets (dd) around 8.4 ppm (H-6 of pyridine), and multiplets between 7.0–7.5 ppm.

Methyl Group: A sharp singlet integrating to 3H at approximately 2.3–2.4 ppm.

Methine (Chiral Center): A multiplet at 3.0–3.2 ppm (H-3 of cyclohexanone), significantly

deshielded by the pyridine ring.

Cyclohexanone Ring: Complex multiplets between 1.6–2.5 ppm. The

-protons (adjacent to carbonyl) will appear as distinct multiplets around 2.4 ppm.

Mass Spectrometry (ESI-MS)
[M+H]⁺: 190.12 (Calculated for C₁₂H₁₆NO⁺).

Fragmentation: Loss of methyl (M-15) or loss of CO (M-28) are common in high-energy

collision dissociation.

Safety and Handling
Hazard Classification: Irritant (Skin/Eye).

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Pyridine derivatives can darken

upon oxidation; ketones are susceptible to alpha-oxidation over long periods.

Handling: Use standard PPE. The precursor (2-bromo-3-methylpyridine) is volatile and

should be handled in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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